6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 863018-60-4
Cat. No.: VC7343806
Molecular Formula: C20H16N6O2
Molecular Weight: 372.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863018-60-4 |
|---|---|
| Molecular Formula | C20H16N6O2 |
| Molecular Weight | 372.388 |
| IUPAC Name | 6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H16N6O2/c27-17(25-11-10-14-6-4-5-9-16(14)25)12-24-13-21-19-18(20(24)28)22-23-26(19)15-7-2-1-3-8-15/h1-9,13H,10-12H2 |
| Standard InChI Key | FMDNBONTEAEBDQ-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one, reflects its intricate scaffold. The triazolo[4,5-d]pyrimidine core is substituted at position 3 with a 3-methylphenyl group and at position 6 with a 2-(2,3-dihydroindol-1-yl)-2-oxoethyl side chain. Key structural features include:
-
Triazolo-pyrimidine system: A bicyclic framework combining triazole and pyrimidine rings, enabling π-π stacking and hydrogen-bonding interactions with biological targets.
-
Indole moiety: The 2,3-dihydroindole group contributes to hydrophobic interactions and potential modulation of neurotransmitter pathways.
-
Phenyl substituent: The 3-methylphenyl group enhances lipophilicity, influencing membrane permeability and target binding.
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to resolve the compound’s three-dimensional conformation. The -NMR spectrum reveals distinct signals for the indole NH proton (δ 8.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Density Functional Theory (DFT) calculations predict a planar triazolo-pyrimidine core with dihedral angles of 15–25° between the phenyl and indole substituents, optimizing steric compatibility with enzymatic active sites.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 386.415 g/mol | |
| Solubility (Water) | <0.1 mg/mL (25°C) | |
| LogP (Octanol-Water) | 2.8 ± 0.3 | |
| Melting Point | 218–220°C (decomposes) |
The low aqueous solubility necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes for in vivo applications.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step reactions to assemble the triazolo-pyrimidine core and attach substituents:
-
Pyrimidine Ring Formation: Condensation of ethyl acetoacetate with guanidine nitrate yields 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride.
-
Triazole Annulation: Cyclocondensation with hydrazine hydrate introduces the triazole ring, forming the 3H- triazolo[4,5-d]pyrimidin-7-one intermediate.
-
Side Chain Incorporation: Alkylation with 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one under basic conditions installs the indole-containing side chain.
Process Optimization
Reaction yields range from 35–45% for the final step, with purity >98% achieved via recrystallization from ethanol-water mixtures. Critical process parameters include:
-
Temperature control during cyclocondensation (70–80°C) to minimize byproduct formation.
-
Use of anhydrous dimethylformamide (DMF) as solvent for alkylation to enhance nucleophilicity.
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits broad-spectrum antiproliferative effects against human cancer cell lines:
| Cell Line | IC (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 1.8 ± 0.2 | G2/M arrest, caspase-3 activation | |
| A549 (Lung) | 2.4 ± 0.3 | ROS generation, Bax upregulation | |
| HCT-116 (Colon) | 3.1 ± 0.4 | Topoisomerase II inhibition |
Mechanistically, it intercalates into DNA, inducing double-strand breaks and activating p53-dependent apoptosis. Synergy with doxorubicin (combination index = 0.3–0.5) suggests potential for combination therapies.
Antimicrobial Effects
Against Gram-positive bacteria, the compound demonstrates bacteriostatic activity (MIC = 8–16 µg/mL). Copper(II) complexes enhance potency 4–8 fold by facilitating cell wall penetration and Fenton reaction-mediated oxidative damage.
Pharmacological Applications
Oncology
Preclinical studies highlight applications in:
-
Adjuvant Chemotherapy: Sensitizes paclitaxel-resistant ovarian cancer cells via P-glycoprotein inhibition.
-
Metastasis Suppression: Reduces MMP-9 secretion by 75% in MDA-MB-231 breast cancer models, impairing invasion.
Infectious Diseases
Preliminary data support development as a topical agent for methicillin-resistant Staphylococcus aureus (MRSA) infections, with 99.9% biofilm eradication at 32 µg/mL.
Research Findings and Future Directions
Structure-Activity Relationships (SAR)
-
Triazole N1 Substitution: Bulky groups (e.g., 3-methylphenyl) enhance DNA binding affinity by 3-fold compared to hydrogen.
-
Indole C3 Modification: Saturation of the indole ring (2,3-dihydro vs. fully aromatic) improves metabolic stability (t = 6.2 vs. 2.1 h in microsomes).
Clinical Translation Challenges
-
Pharmacokinetics: Low oral bioavailability (<15%) necessitates intravenous or inhalational administration routes.
-
Toxicology: Dose-dependent hepatotoxicity (ALT elevation >3× baseline at 50 mg/kg) requires structural optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume